Picamilon, also known as nicotinoyl-GABA or Pikamilone, is a synthetic compound formed by combining nicotinic acid (niacin) and γ-aminobutyric acid (GABA). [, , ] It has been studied for its potential role in various biological processes, specifically related to its effect on the central nervous system. [, , , , , , ]
Related Compounds
γ-Aminobutyric acid (GABA)
Relevance: GABA is a direct structural analog of Picamilon. Picamilon is a synthetic compound formed by combining GABA with niacin (nicotinic acid). The rationale behind Picamilon's design was to enhance GABA's ability to cross the blood-brain barrier by attaching a niacin molecule to it [, , , , , , , , , ]. Both compounds have been investigated for their potential therapeutic benefits in conditions such as anxiety, insomnia, and cerebrovascular disorders.
Niacin (Nicotinic Acid)
Relevance: Niacin is a crucial component of Picamilon. The rationale behind Picamilon's design was to enhance GABA's ability to cross the blood-brain barrier by attaching a niacin molecule to it [, , , , , , , , , ]. This structural modification is believed to facilitate Picamilon's entry into the brain, where it can exert its pharmacological effects.
Repaglinide
Relevance: While not structurally related to Picamilon, Repaglinide served as an internal standard in a study that aimed to develop an LC-MS method for determining Picamilon concentrations in human plasma []. Internal standards are crucial in analytical chemistry for accurate and reliable quantification of target compounds in complex mixtures.
Sodium Succinate
Relevance: Sodium succinate was used as a comparator to Piracetam and Picamilon in a study investigating the impact of these compounds on the pathobiochemical changes in the central nervous system following acute ischemic tissue damage []. The study aimed to compare the effects of these compounds on metabolic parameters, antioxidant activity, and neuronal damage following cerebral ischemia.
Bicuculline
Relevance: Bicuculline was utilized in a study exploring the role of GABAergic mechanisms in the cerebrovascular and neuroprotective effects of Picamilon and Afobazole []. The study found that Bicuculline significantly diminished the cerebrovascular effects of Afobazole, indicating the involvement of GABAergic mechanisms in Afobazole's action. In contrast, Picamilon's effects were not altered by Bicuculline, suggesting a different mechanism of action compared to Afobazole.
Picrotoxin
Relevance: Picrotoxin played a crucial role in a study investigating the involvement of GABAergic mechanisms in the cerebrovascular and neuroprotective effects of Picamilon and Afobazole []. The study discovered that while Bicuculline, a GABA binding site antagonist, did not affect Picamilon's cerebrovascular effects, Picrotoxin significantly reduced Picamilon's impact on cerebral blood flow. This finding suggests that Picamilon might exert its effects by enhancing GABAergic transmission, leading to increased chloride ion influx through GABAA receptors.
[2-14C]serotonin
Relevance: This radiolabeled compound was used in a study investigating the effects of Picamilon and aldose reductase inhibitors (AL-1576, sorbinil) on diabetic neuropathy in rats []. The study aimed to assess the impact of these compounds on serotonin release from nerve terminals, which is often impaired in diabetic neuropathy. The results showed that both Picamilon and aldose reductase inhibitors partially restored serotonin release, suggesting potential therapeutic benefits for diabetic neuropathy.
[U-14C]GABA
Relevance: This radiolabeled compound was employed in a study examining the effects of Picamilon and aldose reductase inhibitors (AL-1576, sorbinil) on diabetic neuropathy in rats []. The research focused on how these compounds influence GABA release from nerve terminals, a process often disrupted in diabetic neuropathy. The findings revealed that Picamilon specifically restored GABA release, indicating a potential therapeutic role in addressing GABAergic dysfunction associated with diabetic neuropathy.
AL-1576
Relevance: AL-1576 was one of the aldose reductase inhibitors investigated alongside Picamilon in a study on diabetic neuropathy in rats []. The study aimed to compare the efficacy of these compounds in mitigating diabetic neuropathy by assessing their effects on neurotransmitter release, Na+,K+-ATPase activity, and sorbitol levels. AL-1576 demonstrated beneficial effects by restoring serotonin and GABA release, normalizing Na+,K+-ATPase activity, and reducing sorbitol levels.
Isonicotinoyl-γ-aminobutyric acid (IG)
Relevance: Isonicotinoyl-γ-aminobutyric acid (IG) was compared to Picamilon (Nicotinoyl-GABA) in a study evaluating their potential as GABA prodrugs []. The study assessed various pharmacological responses, including anticonvulsant effects, prolongation of pentobarbital sleeping time, and depressive effects on motor activity, in relation to brain GABA levels. The results showed that IG led to a more significant increase in brain GABA levels and exhibited more potent pharmacological effects compared to NG.
Nicotinoyl-GABA
Aminalon
Relevance: Aminalon (GABA) is a direct structural analog of Picamilon and was investigated alongside Picamilon in several studies. One study evaluated their effects on the typological parameters of cerebral hemodynamics in swimmers with dysadaptation syndrome []. Both Aminalon and Picamilon demonstrated positive effects on cerebral circulation, suggesting potential benefits for individuals experiencing stress-induced physiological imbalances.
Synthesis Analysis
The synthesis of Picamilon involves a straightforward chemical reaction between GABA and nicotinoyl chloride in an aqueous solution. The reaction can be summarized as follows:
Reagents: γ-Aminobutyric acid and nicotinoyl chloride hydrochloride.
Reaction Conditions: The synthesis typically occurs under controlled temperature and pH conditions to ensure optimal yield.
Mechanism: The nucleophilic amine group of GABA attacks the carbonyl carbon of nicotinoyl chloride, leading to the formation of Picamilon through amide bond formation.
GABA+Nicotinoyl chloride→Picamilon+HCl
This efficient synthesis method has been documented in various studies, indicating favorable yields under optimized conditions .
Molecular Structure Analysis
Picamilon has a molecular formula of C10H12N2O3 and a molar mass of approximately 208.22 g/mol. Its structure features a γ-aminobutyric acid moiety linked to a nicotinic acid group, allowing it to exhibit both hydrophilic and lipophilic properties. The compound's structural characteristics can be summarized as follows:
IUPAC Name: N-nicotinoyl-γ-aminobutyric acid
CAS Number: 34562-97-5
SMILES Notation: C(C(=O)NCC(C(=O)O)C(=O)N)C(=O)N
3D Structure: The spatial arrangement allows for effective interaction with biological targets, particularly GABA receptors.
The presence of both carboxylic acid and amide functional groups contributes to its solubility and reactivity in biological systems .
Chemical Reactions Analysis
Picamilon undergoes hydrolysis in vivo, primarily converting into GABA and niacin after administration. This transformation is crucial for its pharmacological activity:
Hydrolysis Reaction:
Picamilon→GABA+Nicotinic Acid
Biological Reactions:
GABA acts as an inhibitory neurotransmitter, modulating neuronal excitability.
Nicotinic acid may induce vasodilation, enhancing cerebral blood flow.
Research indicates that Picamilon itself does not directly activate GABA receptors but rather facilitates the release of GABA upon hydrolysis .
Mechanism of Action
The mechanism by which Picamilon exerts its effects involves several key processes:
Blood-Brain Barrier Penetration: Picamilon crosses the blood-brain barrier due to its lipophilic nature.
Conversion to Active Components: Once in the central nervous system, it is hydrolyzed into GABA and nicotinic acid.
Neurotransmitter Activity:
GABA binds to GABA receptors, promoting inhibitory neurotransmission.
Increased levels of GABA can lead to anxiolytic effects and reduced neuronal excitability.
Vasodilation: Nicotinic acid enhances blood flow by dilating blood vessels, potentially improving oxygen supply to brain tissues.
Studies have shown that while Picamilon itself may not interact with specific biological targets directly, its metabolites play significant roles in neuroprotection and cognitive enhancement .
Physical and Chemical Properties Analysis
Picamilon exhibits several notable physical and chemical properties:
Appearance: White crystalline powder.
Solubility: Soluble in water with varying solubility at different pH levels; higher solubility at acidic pH (pH 2.0) compared to neutral pH (pH 7.4).
Melting Point: Approximately 140–145 °C.
Stability: Stable under normal storage conditions but sensitive to light and moisture.
These properties contribute to its bioavailability and pharmacokinetics, with reported bioavailability ranging from 50% to 88% .
Applications
Picamilon has been investigated for various scientific applications:
Neuroprotection: Studies suggest potential benefits in protecting neurons from oxidative stress and excitotoxicity.
Cognitive Enhancement: Research indicates possible improvements in memory and learning capabilities due to increased cerebral blood flow.
Anxiolytic Effects: Its action as a GABAergic agent positions it as a candidate for anxiety treatment.
Clinical Use: In Russia, it is prescribed for cognitive disorders, anxiety, and cerebrovascular insufficiency.
Despite its potential benefits, Picamilon's regulatory status varies globally; it is not approved for use in the United States but remains available in other countries .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Trans-Ned 19 is a member of the class of beta-carbolines that is 2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid in which one of the methylene protons at position 1 has been replaced by a 3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl group. It has a role as a nicotinic acid adenine dinucleotide phosphate receptor antagonist. It is a member of beta-carbolines, an alpha-amino acid, a monomethoxybenzene, a member of monofluorobenzenes and a N-arylpiperazine.
Nedaplatin is a second generation platinum analog. It is less nephrotoxic than [DB00515] but has proven equally effective. It was approved for use in Japan in 1995. Nedaplatin is a second-generation cisplatin analogue with antineoplastic activity. Containing a novel ring structure in which glycolate is bound to the platinum by a bidentate ligand, nedaplatin forms reactive platinum complexes that bind to nucelophillic groups in DNA, resulting in intrastrand and interstrand DNA cross-links, apoptosis and cell death. This agent appears to be less nephrotoxic and neurotoxic compared to both cisplatin and carboplatin.
Nedocromil is a dicarboxylic acid and an organic heterotricyclic compound. It has a role as a non-steroidal anti-inflammatory drug, an anti-asthmatic drug and an anti-allergic agent. It is a conjugate acid of a nedocromil(2-). A pyranoquinolone derivative that inhibits activation of inflammatory cells which are associated with asthma, including eosinophils, neutrophils, macrophages, mast cells, monocytes, and platelets. Nedocromil is a Mast Cell Stabilizer. The physiologic effect of nedocromil is by means of Decreased Histamine Release. A pyranoquinolone derivative that inhibits activation of inflammatory cells which are associated with ASTHMA, including EOSINOPHILS; NEUTROPHILS; MACROPHAGES; MAST CELLS; MONOCYTES; AND PLATELETS. See also: Nedocromil Sodium (has salt form).
Nedisertib is under investigation in clinical trial NCT03770689 (Study of M3814 in Combination With Capecitabine and Radiotherapy in Rectal Cancer). Peposertib is an orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK) with potential antineoplastic activity, and potential sensitizing and enhancing activities for both chemo- and radiotherapies. Upon administration, peposertib binds to and inhibits the activity of DNA-PK, thereby interfering with the non-homologous end joining (NHEJ) process and preventing repair of DNA double strand breaks (DSBs) caused by ionizing radiation or chemotherapeutic treatment. This increases chemo- and radiotherapy cytotoxicity and leads to enhanced tumor cell death. The enhanced ability of tumor cells to repair DSBs plays a major role in the resistance of tumor cells to chemo- and radiotherapy; DNA-PK plays a key role in the NHEJ pathway and DSB repair.
Nefazodone hydrochloride is a hydrochloride. It contains a nefazodone. Nefazodone Hydrochloride is a synthetic derivative of phenylpiperazine and chemically unrelated to selective serotonin reuptake inhibitors, tricyclics, tetracyclics, or monoamine oxidase inhibitors (MAOI), antidepressant Nefazadone Hydrochloride antagonizes central 5-HT2 receptors and inhibits reuptake of serotonin and norepinephrine. (NCI04) See also: Nefazodone (has active moiety).
Nefazodone is a N-arylpiperazine, a N-alkylpiperazine, a member of triazoles, a member of monochlorobenzenes and an aromatic ether. It has a role as an antidepressant, a serotonergic antagonist, a serotonin uptake inhibitor, an alpha-adrenergic antagonist and an analgesic. Nefazodone hydrochloride (trade name Serzone) is an antidepressant drug marketed by Bristol-Myers Squibb. Its sale was discontinued in 2003 in some countries, due to the small possibility of hepatic (liver) injury. Drug-induced hepatic injuries were associated with an risk of elevated need for a liver transplant, or even death, with the incidence of severe liver damage was shown to be approximately 1 in 250,000 to 300,000 patient-years. On May 20, 2004, Bristol-Myers Squibb discontinued the sale of Serzone in the United States. Nefazodone is a Serotonin Reuptake Inhibitor. Nefazodone is a serotoninergic modulating antidepressant that is used in therapy of depression, aggressive behavior and panic disorder. Nefazodone therapy has been associated with transient, usually asymptomatic elevations in serum aminotransferase levels and has been linked to several instances of clinically apparent acute liver injury some of which have been fatal. Nefazodone hydrochloride (trade name Serzone) is an antidepressant drug marketed by Bristol-Myers Squibb. Its sale was discontinued in 2003 in some countries, due to the small possibility of hepatic (liver) injury, which could lead to the need for a liver transplant, or even death. The incidence of severe liver damage is approximately 1 in 250,000 to 300,000 patient-years. On May 20, 2004, Bristol-Myers Squibb discontinued the sale of Serzone in the United States. [Wikipedia] See also: Nefazodone Hydrochloride (has salt form).